5-Phosphonooxy-L-lysine 5-Phosphonooxy-L-lysine Erythro-5-phosphonooxy-L-lysine is the 5-phosphonooxy derivative of L-lysine having erythro-stereochemistry. It is an O-phosphoamino acid, a non-proteinogenic L-alpha-amino acid and a L-lysine derivative. It is a conjugate acid of an erythro-5-phosphonatoooxy-L-lysinium(1-).
Brand Name: Vulcanchem
CAS No.:
VCID: VC1948026
InChI: InChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4-,5+/m1/s1
SMILES:
Molecular Formula: C6H15N2O6P
Molecular Weight: 242.17 g/mol

5-Phosphonooxy-L-lysine

CAS No.:

Cat. No.: VC1948026

Molecular Formula: C6H15N2O6P

Molecular Weight: 242.17 g/mol

* For research use only. Not for human or veterinary use.

5-Phosphonooxy-L-lysine -

Specification

Molecular Formula C6H15N2O6P
Molecular Weight 242.17 g/mol
IUPAC Name (2S,5R)-2,6-diamino-5-phosphonooxyhexanoic acid
Standard InChI InChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4-,5+/m1/s1
Standard InChI Key WLPXLNNUXMDSPG-UHNVWZDZSA-N
Isomeric SMILES C(C[C@@H](C(=O)O)N)[C@H](CN)OP(=O)(O)O
Canonical SMILES C(CC(C(=O)O)N)C(CN)OP(=O)(O)O

Introduction

Chemical Structure and Properties

5-Phosphonooxy-L-lysine is an O-phosphoamino acid derived from L-lysine, specifically the 5-phosphonooxy derivative of L-lysine with erythro-stereochemistry. It is characterized by a phosphate group attached to the hydroxyl group at the fifth carbon position of the lysine backbone.

Chemical Identifiers and Names

The compound has several synonyms that reflect its structural characteristics:

  • (5R)-5-phosphonooxy-L-lysine

  • erythro-5-phosphonooxy-L-lysine

  • O-Phosphohydroxy-L-lysine

  • (2S,5R)-2,6-diamino-5-(phosphonooxy)hexanoic acid

Physical and Chemical Properties

The key physical and chemical properties of 5-Phosphonooxy-L-lysine are summarized in the following table:

PropertyValue
Molecular FormulaC6H15N2O6P
Molecular Weight242.17 g/mol
IUPAC Name(2S,5R)-2,6-diamino-5-phosphonooxyhexanoic acid
Standard InChIInChI=1S/C6H15N2O6P/c7-3-4(14-15(11,12)13)1-2-5(8)6(9)10/h4-5H,1-3,7-8H2,(H,9,10)(H2,11,12,13)/t4-,5+/m1/s1
Standard InChIKeyWLPXLNNUXMDSPG-UHNVWZDZSA-N
Isomeric SMILESC(CC@@HN)C@HOP(=O)(O)O

Structural Characteristics

The compound contains:

  • An α-amino group

  • An α-carboxylic acid group

  • A side chain with a phosphate group attached at the 5-position

  • Two chiral centers with specific stereochemistry (2S,5R)

Biochemical Synthesis and Metabolism

5-Phosphonooxy-L-lysine is an intermediate in the metabolic pathway for the degradation of 5-hydroxy-L-lysine, which is a post-translational modification of lysine commonly found in collagen.

Biosynthetic Pathway

The biosynthesis of 5-Phosphonooxy-L-lysine involves the following steps:

  • Hydroxylation of lysine residues in proteins (particularly collagen) by lysyl hydroxylase enzymes (procollagen-lysine,2-oxoglutarate 5-dioxygenase or PLOD1, PLOD2, and PLOD3)

  • Proteolytic degradation of collagen, releasing free 5-hydroxy-L-lysine

  • Phosphorylation of 5-hydroxy-L-lysine by a GTP-dependent kinase called hydroxylysine kinase (AGPHD1)

The reaction for the final step is:

Guanosine triphosphate + 5-Hydroxylysine → Guanosine diphosphate + 5-phosphonooxy-L-lysine

Metabolic Fate

5-Phosphonooxy-L-lysine is metabolized by 5-phosphonooxy-L-lysine phospho-lyase (AGXT2L2/PHYKPL), which catalyzes the breakdown of this compound into:

  • (S)-2-amino-6-oxohexanoate (also known as 2-aminoadipate semialdehyde)

  • Ammonia (NH3)

  • Inorganic phosphate

The chemical reaction is:

(5R)-5-phosphonooxy-L-lysine + H2O → (S)-2-amino-6-oxohexanoate + NH3 + phosphate

Enzymes Involved in 5-Phosphonooxy-L-lysine Metabolism

Two key enzymes are directly involved in the metabolism of 5-Phosphonooxy-L-lysine:

Hydroxylysine Kinase (AGPHD1)

AGPHD1 (gene name) is the enzyme responsible for the phosphorylation of 5-hydroxy-L-lysine to form 5-phosphonooxy-L-lysine. Key characteristics include:

  • Catalyzes GTP-dependent phosphorylation

  • Molecular weight: 41,932.82 Da

  • UniProt ID: A2RU49

5-Phosphonooxy-L-lysine Phospho-lyase (AGXT2L2/PHYKPL)

This enzyme (EC 4.2.3.134) catalyzes the breakdown of 5-phosphonooxy-L-lysine. Important features include:

  • Also known as 5-phosphohydroxy-L-lysine ammoniophospholyase

  • Gene name: PHYKPL

  • UniProtKB Entry: Q8IUZ5

  • Number of residues: 450

  • Molecular Weight: 49,710.245 Da

  • Theoretical pI: 6.76

  • Cellular location: Mitochondrion

  • Requires pyridoxal phosphate (PLP) as a cofactor

The enzyme functions as a carbon-oxygen lyase, specifically in the phosphate-acting category (EC 4.2.3), and is involved in the amino acid degradation pathway .

Molecular Identification and Research History

The molecular identification of the enzymes involved in 5-phosphonooxy-L-lysine metabolism was a significant scientific contribution to understanding lysine degradation pathways.

Discovery and Identification

Researchers Veiga-da-Cunha, Hadi, Balligand, Stroobant, and Van Schaftingen made important contributions to identifying the enzymes involved in this pathway. Their work revealed that:

  • AGPHD1 is the 5-hydroxylysine kinase

  • AGXT2L2 is the 5-phosphohydroxy-L-lysine phospho-lyase

  • AGXT2L1 (a related enzyme) functions as O-phosphoethanolamine phospho-lyase, which catalyzes a similar reaction but on phosphoethanolamine

Their research approach involved:

  • Comparative genomics with bacterial homologs

  • Recombinant protein production and purification

  • Enzymatic assays including radiochemical assays using [32P]-labeled substrates

Biochemical Characterization

The biochemical characterization of the enzymes revealed:

  • AGPHD1 catalyzes the GTP-dependent phosphorylation of 5-hydroxy-L-lysine

  • AGXT2L2 converts the phosphorylation product to ammonia, inorganic phosphate, and 2-aminoadipate semialdehyde

  • Both enzymes are likely involved in the etiology of metabolic disorders such as 5-hydroxylysinuria and 5-phosphohydroxylysinuria

Biological Significance and Clinical Implications

Role in Collagen Metabolism

5-Phosphonooxy-L-lysine is directly linked to collagen metabolism:

  • Derived from the breakdown of 5-hydroxylysine, which is a post-translational modification in collagen

  • 5-Hydroxylysine contributes to collagen's unusual toughness and resiliency through glycosylation

  • Free forms of 5-hydroxylysine arise through proteolytic degradation of collagen

Clinical Relevance

The metabolism of 5-phosphonooxy-L-lysine has clinical implications:

  • Defects in AGPHD1 and AGXT2L2 are likely the mutated enzymes in rare metabolic disorders such as 5-hydroxylysinuria and 5-phosphohydroxylysinuria

  • Urinary excretion of 5-hydroxylysine and its derivatives can be used as an index of collagen degradation

  • Elevated levels may indicate more rapid or extensive collagen degradation, as seen in:

    • Thermal burns

    • Paget's disease of bone

    • Hyperphosphatasia

Research Applications

5-Phosphonooxy-L-lysine has been studied in various research contexts:

  • Used in metabolomics studies as a biomarker for metabolic disorders

  • Featured in research on liver fibrosis models where its levels can be affected by disease states

  • Studied in the context of rumen microorganism metabolism

Analytical Methods and Detection

Various methods are employed for the detection and analysis of 5-phosphonooxy-L-lysine in biological samples:

Radiochemical Assay

For research purposes, a radiochemical assay can measure the production of [32P]Pi from [32P]5-phosphonooxy-L-lysine:

  • Reaction mixture typically contains recombinant human AGXT2L2, PLP, and radioactively labeled substrate

  • After incubation, [32P]Pi is isolated as a phosphomolybdic complex

  • Radioactivity is then counted to quantify enzyme activity

Separation Techniques

Separation of 5-phosphonooxy-L-lysine from related compounds can be achieved through:

  • Chromatographic techniques to separate 5-phosphonooxy-L-lysine from inorganic phosphate

  • Flow-through and wash fractions in column chromatography

Relationship to Nutritional Biochemistry

Lysine Metabolism and Nutrition

As a derivative of lysine, 5-phosphonooxy-L-lysine's metabolism is indirectly related to lysine nutrition:

  • Lysine is an essential amino acid that must be obtained through diet

  • Lysine plays critical roles in protein synthesis, collagen formation, and carnitine production

  • Dietary lysine availability affects signaling pathways including Target of Rapamycin (TOR) and Amino Acid Response (AAR) pathways

Recent research has shown that dietary lysine regulates:

  • Body growth performance

  • Expression of nutrient transporters

  • Activation of signaling pathways involved in protein synthesis

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